Cyclic L27-11
Description
Overview of Cyclic Peptides as a Class of Molecules
Cyclic peptides are a diverse and significant class of molecules characterized by a circular chain of amino acids. mdpi.comnih.gov This structure is formed by a covalent bond between the amino and carboxyl termini (head-to-tail), or between the terminus and an amino acid side chain, or between two side chains. oup.com This cyclization imparts a rigid and conformationally constrained three-dimensional shape, which is a key determinant of their biological activity. mdpi.comnih.gov Found in a wide array of natural sources including bacteria, fungi, plants, and marine organisms, cyclic peptides exhibit a broad spectrum of medicinal properties. mdpi.com Their unique structures allow them to interact with high specificity and affinity to various biological targets. oup.com
Advantages of Cyclic Peptides in Academic Research and Development
The constrained structure of cyclic peptides offers several advantages over their linear counterparts in research and development. gyrosproteintechnologies.com
Greater Metabolic Stability: Their cyclic nature provides resistance to degradation by exopeptidases and endopeptidases, which are enzymes that break down peptides. nih.govbiochempeg.com This enhanced stability is crucial for their efficacy as potential therapeutic agents. biochempeg.com
Higher Binding Affinity and Selectivity: The rigidity of cyclic peptides reduces the entropic penalty upon binding to a target molecule, leading to higher binding affinity. oup.comnih.gov Their well-defined three-dimensional structures allow for precise interactions with target proteins, resulting in high selectivity and minimizing off-target effects. oup.com
Improved Membrane Permeability: Certain cyclic peptides exhibit improved ability to cross cell membranes, a desirable property for targeting intracellular components. gyrosproteintechnologies.com
These properties make cyclic peptides valuable tools for probing protein function, elucidating disease mechanisms, and developing new therapeutic agents. mdpi.com They have shown potential in various fields, including as anticancer, antibacterial, and antiviral agents. oup.com
Historical Context of Cyclic Peptide Research
The discovery of antimicrobial peptides (AMPs) dates back to 1939 with the extraction of an antimicrobial agent from a soil Bacillus strain. nih.gov The first natural antibiotic isolated from the human body, lysozyme, was discovered by Alexander Fleming, and since then, numerous molecules with antibiotic activity have been isolated from various natural sources. nih.gov The realization that innate immunity involved direct antimicrobial activity emerged in the late 19th century, but it was in the 20th century that key effector molecules were identified as endogenous antimicrobial peptides. researchgate.net
The first plant-derived cyclic peptide, evolidine, was isolated in the 1950s from the leaves of the Melicope xanthoxyloides tree. nih.govasbmb.orgplantenergy.edu.au Initially, its cyclic nature was a novel concept as scientists were just beginning to understand protein and peptide synthesis. asbmb.orgplantenergy.edu.au Over the decades, the field has evolved significantly, with thousands of AMPs identified. frontiersin.org Historically, the discovery of cyclic peptide drugs relied heavily on mining natural products. nih.govresearchgate.net However, the last two decades have seen the rise of high-throughput screening technologies like phage and mRNA display, enabling the de novo discovery of cyclic peptides. nih.govrsc.org
Introduction to Cyclic L27-11 within the Context of Antimicrobial Peptides
This compound is a synthetic, cyclic peptide-like antibiotic that has garnered significant attention for its potent and specific antibacterial activity. medchemexpress.comnordicbiosite.com It emerged from research efforts focused on creating structural mimics of naturally occurring antimicrobial peptides. frontiersin.org
Research on this compound has primarily centered on its strong and specific antimicrobial properties, particularly against Pseudomonas species, including the high-priority pathogen Pseudomonas aeruginosa. medchemexpress.comfrontiersin.org Studies have investigated its mechanism of action, which involves targeting a crucial protein in the outer membrane of Gram-negative bacteria. nordicbiosite.comuzh.ch This targeted approach distinguishes it from many other antimicrobial peptides that act by disrupting the cell membrane. nih.gov
The in-depth academic investigation of this compound is driven by several key factors:
Novel Mechanism of Action: this compound targets the lipopolysaccharide (LPS) transport protein LptD, a novel and promising target for new antibiotics. medchemexpress.comuzh.chasm.org This unique mechanism offers a potential solution to the growing problem of antibiotic resistance.
High Potency and Specificity: The compound exhibits nanomolar activity against P. aeruginosa, a bacterium notorious for its resistance to conventional antibiotics. medchemexpress.comnih.gov Its high specificity for Pseudomonas species is also a significant advantage, potentially reducing the impact on the host's beneficial microbiota. nih.gov
Structural Importance: The β-hairpin structure of this compound is critical for its antimicrobial activity. nih.govresearchgate.net Studying this relationship provides valuable insights for the rational design of new and more effective peptide-based antibiotics. uzh.ch
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
TWLKKRRWKKAK |
Origin of Product |
United States |
Structural Elucidation and Conformational Dynamics of Cyclic L27 11
Advanced Spectroscopic Techniques for Structural Analysis
A variety of sophisticated spectroscopic methods have been employed to determine the intricate structure of Cyclic L27-11.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the three-dimensional structure of molecules in solution. nih.gov For this compound, NMR studies have provided significant insights into its architecture. researchgate.netuzh.chuzh.ch
The solution structure of this compound, which has a 12-residue loop (T¹W²L³K⁴K⁵R⁶R⁷W⁸K⁹K¹⁰A¹¹K¹²) connected to a DPro-LPro template, has been extensively studied using one-dimensional and two-dimensional NMR techniques. researchgate.netuzh.ch These methods, including ¹H-NMR, Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for mapping out the connectivity and spatial proximity of atoms within the molecule. researchgate.netresearchgate.netslideshare.net
COSY experiments help in identifying protons that are coupled to each other through chemical bonds, while NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. researchgate.netslideshare.net The analysis of NOE contacts is particularly crucial for defining the peptide's fold. uzh.ch For instance, in a related, more rigid peptide, LB-01, a consistent network of cross-strand NOEs was observed, which is characteristic of a well-defined β-hairpin structure. uzh.ch While L27-11 also adopts a hairpin structure, it exhibits more flexibility. uzh.ch
Table 1: Key NMR Techniques and Their Role in L27-11 Structure Determination
| NMR Technique | Purpose | Reference |
|---|---|---|
| ¹H-NMR | Provides information on the chemical environment of protons. | hmdb.ca |
| COSY | Identifies through-bond proton-proton connectivities. | researchgate.netresearchgate.net |
Circular Dichroism (CD) Spectroscopy for Secondary Structure
Circular dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of peptides and proteins. wikipedia.org The shape of a CD spectrum can provide qualitative and quantitative information about the presence of α-helices, β-sheets, and random coil structures. wikipedia.orgnih.gov
Conformational Preferences and Molecular Flexibility
While spectroscopic data provides a static picture of the most populated structure, it also offers insights into the molecule's dynamic nature.
Identification of Key Conformational Motifs (e.g., Beta-Hairpin Structure)
The primary conformational motif identified for this compound in aqueous solution is a β-hairpin structure. researchgate.netuzh.chuzh.ch This structure is stabilized by the DPro-LPro template which acts as a turn-inducer. researchgate.netuzh.ch The β-hairpin consists of two β-strands connected by a turn region. uzh.ch
Table 2: Compounds Mentioned in this Article
| Compound Name | |
|---|---|
| This compound | |
| LB-01 | |
| LB-02 |
Factors Influencing Conformational Stability
The conformational stability of this compound, and its parent molecule thanatin (B1575696), is governed by a combination of covalent and non-covalent interactions. These factors are critical for maintaining the bioactive β-hairpin structure essential for its antimicrobial function mdpi.comnih.gov.
A primary stabilizing feature is the intramolecular disulfide bond. In thanatin, this bond exists between Cys11 and Cys18, covalently linking the two β-strands and enforcing the hairpin turn mdpi.comnih.govnih.gov. This covalent linkage is crucial for structural integrity; analogs lacking the disulfide bond show impaired outer membrane permeabilization and reduced binding affinity to their bacterial targets nih.gov. While linear versions of thanatin have shown some activity, the cyclic constraint imposed by the disulfide bridge is generally required for high-affinity interactions and potent antimicrobial action nih.govscirp.org. The ring strain introduced by this cyclization is a key contributor to pre-organizing the peptide into a conformation that is favorable for target binding.
Intermolecular interactions also play a significant role, particularly in the presence of bacterial membranes. In lipopolysaccharide (LPS) micelles, a mimic of the outer membrane of Gram-negative bacteria, thanatin has been shown to form a dimeric structure nih.govmdpi.comnih.gov. This dimer is a four-stranded antiparallel β-sheet assembly, where the N-terminal regions of two monomers interact nih.govmdpi.com. This self-association is a factor in its mechanism of action, potentially facilitating the disruption of the bacterial membrane or agglutination of bacterial cells nih.govnih.govntu.edu.sg.
Table 1: Key Factors Stabilizing the Conformation of Thanatin-like Peptides
| Factor | Description | Key Residues (in Thanatin) | References |
|---|---|---|---|
| Disulfide Bond | Covalent linkage between two β-strands, enforcing the β-hairpin fold. | Cys11, Cys18 | mdpi.comnih.govnih.gov |
| Ring Strain | The cyclic nature pre-organizes the peptide for target binding. | Cys11-Cys18 loop | nih.govscirp.org |
| Dimerization | Forms a four-stranded β-sheet dimer in LPS micelles. | N-terminal region, Y10, M21 | nih.govmdpi.comnih.gov |
| Intramolecular H-Bonds | Stabilize the antiparallel β-sheet structure. | Backbone amides/carbonyls | nih.gov |
| Hydrophobic Core | Packing of hydrophobic side chains stabilizes the fold. | I8, I9, Y10, V6 | mdpi.comnih.gov |
| Cationic Residues | Mediate interactions with negatively charged LPS, contributing to stability at the membrane interface. | K3, K4, R13, R14, K17 | nih.govntu.edu.sg |
Computational Approaches for Conformational Analysis
Computational methods are indispensable for studying the dynamic nature of peptides like this compound, providing insights that are often inaccessible through experimental techniques alone springernature.comspringernature.com.
Molecular dynamics (MD) simulations have been extensively used to explore the conformational ensemble of thanatin and its analogs in various environments researchgate.netnih.gov. These simulations solve Newton's laws of motion for the atoms in the system, generating trajectories that reveal the peptide's dynamic behavior over time springernature.comspringernature.com. By simulating the peptide in different solvents (e.g., water, octanol) or embedded in lipid bilayers, researchers can generate ensembles of conformations that represent the peptide's structural landscape under those conditions nih.govresearchgate.netresearchgate.net. For example, MD simulations of thanatin in an LPS-containing lipid bilayer have provided detailed models of its binding mode, showing how specific cationic residues interact with the phosphate (B84403) groups of LPS, and how the peptide dimer orients itself with respect to the membrane surface nih.govnih.govresearchgate.net. These simulations are crucial for understanding how the peptide transitions from its state in free solution to its membrane-bound, active state.
Molecular mechanics (MM) is the foundation of MD simulations, employing a force field to describe the potential energy of the system as a function of its atomic coordinates scirp.org. While large-scale MM-based simulations are common, high-level quantum chemical calculations like Density Functional Theory (DFT) are generally too computationally expensive for entire peptide systems over long timescales. However, DFT can be used to parameterize specific or non-standard components of a force field, such as unusual amino acids or cross-linkers, ensuring their behavior in MM simulations is physically accurate. For peptides like this compound, which contains non-canonical amino acids (DAB, ORN, DLY, DPR), accurate parameters are essential for reliable simulations fccc.edu.
Table 2: Common Force Fields Used in Cyclic Peptide Simulations
| Force Field | Developer/Family | Key Features | References |
|---|---|---|---|
| AMBER | Kollman et al. | Widely used for proteins and nucleic acids. Multiple versions exist (e.g., ff99SB-ILDN, ff14SB). | scirp.orgbiorxiv.org |
| CHARMM | Karplus et al. | Popular for a wide range of biomolecules. Known for its additive nature (e.g., CHARMM36). | springernature.comspringernature.combiorxiv.org |
| GROMOS | van Gunsteren et al. | Often used with the GROMACS simulation package. | researchgate.net |
| RSFF | Cui et al. | Residue-specific force fields designed to improve backbone conformational sampling in peptides. | bmrb.io |
A key goal of computational analysis is to map the conformational free energy landscape of a peptide. This landscape illustrates the relative stability of different conformations and the energy barriers between them biorxiv.org. Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD) or metadynamics, are often employed to overcome the high energy barriers in the rugged conformational landscape of cyclic peptides and adequately sample all relevant states ntu.edu.sg. These methods have been successfully applied to predict the solution structures of cyclic peptides and to study conformational transitions, such as the switch between different states nih.gov. For thanatin, MD simulations have revealed how it transitions from a monomeric β-hairpin in solution to a functional, membrane-inserted dimer in the presence of LPS, providing a dynamic picture of its mechanism of action nih.govntu.edu.sg. These predictions are vital for understanding how the peptide recognizes and interacts with its biological target.
Mechanistic Investigations of Cyclic L27 11 at the Molecular and Cellular Level in Vitro
Identification and Characterization of Molecular Targets
Cyclic L27-11 exhibits a high degree of selectivity by targeting the bacterial outer membrane protein LptD. medchemexpress.comuzh.ch LptD is a crucial component of the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria, responsible for the final insertion of LPS into the outer leaflet of the outer membrane. uzh.chnih.gov Photoaffinity labeling studies have definitively identified LptD as the primary molecular target of this compound in Pseudomonas aeruginosa. frontiersin.orgunimi.it
The specificity of this interaction is underscored by the observation that mutations within the periplasmic β-jellyroll domain of LptD confer resistance to the antibiotic. frontiersin.orgunimi.it This domain is essential for the function of LptD, and its interaction with this compound appears to be a key determinant of the antibiotic's activity. frontiersin.orgnih.gov Furthermore, the unique structural features of LptD in Pseudomonas species, which include an additional N-terminal domain compared to other γ-proteobacteria, contribute to the specific targeting by this compound. frontiersin.orgnih.gov
It is the folded β-hairpin conformation of this compound that is critical for its antimicrobial activity; the enantiomer of the peptide is inactive. frontiersin.orgresearchgate.net This specific three-dimensional structure is thought to be particularly well-suited for binding to the β-structure-rich LptD protein within the membrane environment. uzh.ch
By binding to LptD, this compound effectively obstructs the LPS transport pathway. medchemexpress.comuzh.ch This inhibition prevents the normal translocation of LPS molecules to the outer membrane, leading to their accumulation within the cell. medchemexpress.comresearchgate.net The disruption of this essential pathway compromises the integrity of the outer membrane, ultimately affecting bacterial survival. medchemexpress.com
Mechanistic studies have provided direct evidence that this compound inhibits the transport function of LptD, confirming that its interaction with this protein is the direct cause of the observed antimicrobial effect. frontiersin.orgnih.gov The essential role of all seven proteins in the Lpt complex for bacterial viability makes this pathway an attractive target for novel antibiotics. unimi.it
Molecular Interactions and Binding Energetics
The binding of this compound to its molecular targets is a complex process governed by a combination of interactions at the peptide-protein and peptide-membrane interfaces.
The interaction between this compound and LptD is a prime example of specific peptide-protein recognition. uzh.chbiorxiv.org The β-hairpin structure of the peptide is a key factor in this interaction. researchgate.netuzh.ch Studies involving related cyclic peptides have shown that those retaining the β-hairpin conformation exhibit potent antimicrobial activity, while those with more flexible, non-hairpin structures are inactive. researchgate.netuzh.ch This highlights the importance of a pre-organized, folded conformation for effective binding to the target protein. frontiersin.org
Alanine (B10760859) scanning of this compound has revealed that the tryptophan side chains, displayed on opposite faces of the β-hairpin, are crucial for its antimicrobial activity, suggesting they play a significant role in the binding to LptD. researchgate.net The design of cyclic peptides to target protein-protein interactions is a growing field, with computational methods like AlphaFold now being used to predict and design such interactions with high accuracy. mdpi.com
Table 1: Key Findings from Peptide-Protein Binding Studies
| Study Aspect | Finding | Reference |
|---|---|---|
| Target Protein | LptD in Pseudomonas aeruginosa | uzh.ch |
| Critical Peptide Structure | β-hairpin conformation | researchgate.netuzh.ch |
| Key Residues | Tryptophan side chains (W2/W8) | researchgate.net |
| Binding Site on LptD | Periplasmic β-jellyroll domain | frontiersin.org |
In addition to direct protein binding, the interaction of this compound with components of the bacterial membrane, such as specific lipids, is also a factor in its mechanism. Anionic phospholipids (B1166683) like cardiolipin (B10847521) (CL) and phosphatidylglycerol (PG) are known to be important for various membrane protein functions. pnas.orgacs.org
Cardiolipin, with its unique dimeric structure, is a signature lipid of bacterial and mitochondrial membranes and plays a role in the organization and function of membrane protein complexes. microbialcell.complos.org Studies on other membrane-active peptides and proteins have shown that interactions with cardiolipin can trigger functional activation and promote membrane association. plos.orgnih.gov While direct studies on this compound's interaction with these specific lipids are not extensively detailed in the provided context, the general principles of peptide-lipid interactions suggest that the cationic nature of this compound would facilitate electrostatic interactions with anionic phospholipids in the bacterial membrane.
The stability of the this compound-LptD complex and its interaction with the membrane are governed by a combination of non-covalent forces. acs.orgbohrium.comslideshare.net
Hydrogen Bonding: Hydrogen bonds are crucial for stabilizing the β-hairpin structure of the peptide itself, as evidenced by NMR studies showing cross-strand hydrogen bonding interactions. uzh.ch These interactions are also fundamental in the formation of peptide-protein complexes. acs.orgmdpi.com
Electrostatic Interactions: As a cationic peptide, this compound likely engages in significant electrostatic interactions with the negatively charged surface of the bacterial outer membrane and with anionic residues on the LptD protein. mdpi.com These interactions are often the initial driving force for the association of cationic peptides with bacterial membranes. nih.gov
Hydrophobic Interactions: The tryptophan residues identified as critical for the activity of this compound strongly suggest the importance of hydrophobic interactions in the binding process. researchgate.netmdpi.com These interactions are key for the insertion of parts of the peptide into the less polar environment of the protein-lipid interface. nih.gov
Table 2: Contribution of Different Interactions to Binding
| Interaction Type | Role in this compound Mechanism | General Principles |
|---|---|---|
| Hydrogen Bonding | Stabilizes the peptide's β-hairpin structure and facilitates protein binding. | Key for secondary structure formation and molecular recognition. uzh.chacs.org |
| Electrostatic Interactions | Likely drives the initial association with the negatively charged bacterial membrane and LptD. | Important for the attraction between charged molecules. nih.govmdpi.com |
| Hydrophobic Interactions | Crucial for the binding affinity, driven by key tryptophan residues. | A major driving force for protein folding and ligand binding in aqueous environments. nih.govmdpi.com |
Elucidation of Molecular Mechanisms of Action
This compound is a cyclic peptide-like antibiotic that demonstrates potent antibacterial activity, particularly against Pseudomonas aeruginosa. medchemexpress.com The primary molecular mechanism of this compound involves the disruption of the bacterial outer membrane's integrity by targeting a critical protein complex responsible for lipopolysaccharide (LPS) transport. medchemexpress.com
The specific target of this compound is the outer membrane protein LptD (Lipopolysaccharide transport protein D). medchemexpress.com LptD is an essential component of the LPS transport machinery in Gram-negative bacteria, responsible for the final step of inserting LPS molecules into the outer leaflet of the outer membrane. By interfering with the function of LptD, this compound prevents the normal transport and assembly of LPS. medchemexpress.com This disruption leads to the abnormal accumulation of membrane-like substances within the bacterial cells, which critically compromises the structure and function of the cell envelope, ultimately affecting bacterial survival. medchemexpress.com
The action of this compound is consistent with the broader mechanisms of many cyclic antimicrobial peptides (AMPs), which often exert their effects by interacting with and disrupting microbial membranes. mdpi.com Generally, these peptides are amphipathic, possessing both hydrophobic and hydrophilic regions that allow them to interact with the lipid bilayer. mdpi.com The initial binding is often driven by electrostatic attraction between the cationic peptide and negatively charged components of the bacterial membrane, such as phosphatidylglycerol and cardiolipin. mdpi.comnih.gov Following this initial binding, the peptides can insert into the membrane, leading to pore formation, membrane depolarization, and leakage of intracellular contents, which contribute to cell death. mdpi.complos.org The successful clinical use of other membrane-active antibiotics like daptomycin (B549167) highlights the viability of targeting bacterial membrane function. nih.gov
Table 1: Summary of Mechanistic Effects of this compound on Bacterial Membrane Integrity This table is interactive. You can sort and filter the data.
| Mechanistic Aspect | Description | Key Target | Consequence for Bacterium |
|---|---|---|---|
| Primary Interaction | Binds to and interferes with the function of the outer membrane protein LptD. medchemexpress.com | LptD | Inhibition of normal cellular processes. medchemexpress.com |
| LPS Transport | Prevents the normal transport and insertion of lipopolysaccharide (LPS) into the outer membrane. medchemexpress.com | LPS Transport Pathway | Compromised outer membrane barrier. medchemexpress.com |
| Cellular Accumulation | Causes the accumulation of membrane-like substances within the periplasm and cytoplasm. medchemexpress.com | Periplasmic space | Disruption of cellular homeostasis and structure. medchemexpress.com |
While the principal described target of this compound is the outer membrane protein LptD, the disruption of the outer membrane can facilitate the peptide's access to the periplasmic space and potentially lead to its translocation into the cytoplasm. medchemexpress.com The specific pathways for the intracellular translocation of this compound have not been extensively detailed in available research. However, the mechanisms employed by other cell-penetrating antimicrobial peptides (CPAPs) against intracellular pathogens can provide a framework for potential routes. mdpi.com
Intracellular pathogens, such as Listeria monocytogenes and Chlamydia trachomatis, survive and replicate within host cells, often within specialized vacuoles. mdpi.comoup.com To combat such infections, an antimicrobial agent must first penetrate the host cell membrane and then the membrane of the pathogen-containing vacuole or the pathogen itself if it resides in the cytosol. mdpi.com Some peptides are known to be transported into host cell lysosomes, a location where certain bacteria like Staphylococcus aureus can reside. mdpi.com
The process of translocation is complex and can be influenced by the peptide's structure and the chemical environment. mdpi.com For this compound, compromising the outer membrane is the key initial step. medchemexpress.com This action could subsequently allow the peptide to cross the inner membrane via passive diffusion or by engaging with other membrane components, although specific transporters or pathways have not been identified. Further investigation is required to determine if this compound follows a defined translocation pathway to exert secondary effects within the bacterial cytoplasm or if its action is confined to the disruption of the cell envelope.
The primary mechanism of this compound involves the functional inhibition of the LptD protein. medchemexpress.com While LptD is part of a transport complex rather than a classical metabolic enzyme, its inhibition represents a direct modulation of a critical protein-mediated cellular activity essential for bacterial survival. The LptD/LptE complex functions as a molecular machine that facilitates the assembly of LPS, and by binding to LptD, this compound effectively shuts down this machine, thereby inhibiting its "activity." medchemexpress.com
In a broader context, cyclic peptides are known to modulate the activity of various enzymes through inhibition or stimulation. For instance, other cyclic compounds have been shown to act as inhibitors of critical bacterial enzymes like DNA gyrase, which is essential for DNA replication. researchgate.net In different biological systems, cyclic nucleotides like c-di-GMP are key second messengers, and their levels are controlled by the enzymatic activities of phosphodiesterases and diguanylate cyclases. nih.gov The modulation of these enzymes can significantly impact bacterial processes such as biofilm formation and motility. nih.gov Similarly, phosphodiesterases in eukaryotic cells, which degrade cyclic nucleotides like cAMP and cGMP, are common targets for therapeutic modulation. mdpi.com
Computational Modeling of Molecular Mechanisms
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor or target, such as the LptD protein). nih.gov This method is instrumental in rational drug design for screening large libraries of compounds and for hypothesizing how a specific ligand interacts with its target at the molecular level. nih.govnih.gov
In the context of this compound, molecular docking simulations would be performed to elucidate the specific binding site on the LptD protein. The process involves preparing the 3D structures of both this compound and the LptD protein. nih.gov A defined grid box is typically set around the putative binding site on the receptor. nih.gov The docking algorithm then samples numerous possible conformations of the flexible ligand within this site, calculating the binding energy for each pose. nih.gov The results are ranked by a scoring function, which estimates the binding affinity (often in kcal/mol), with lower energy values indicating more favorable binding. nih.govbrazilianjournals.com.br
The output provides insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the peptide and the amino acid residues of the target protein. nih.gov This information is crucial for understanding the basis of the inhibitor's potency and for designing more effective derivatives.
Table 2: Illustrative Molecular Docking Results for this compound with Bacterial Protein Target LptD This is a hypothetical table based on typical data from docking studies of cyclic peptides. It serves to illustrate the type of data generated.
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) | Type of Interaction |
|---|---|---|---|---|
| This compound | LptD (P. aeruginosa) | -9.5 | Tyr-245, Asp-301 | Hydrogen Bond |
| This compound | LptD (P. aeruginosa) | -9.5 | Val-280, Ile-315, Phe-450 | Hydrophobic Contact |
| Linear L27-11 | LptD (P. aeruginosa) | -6.2 | Asp-301 | Hydrogen Bond |
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules over time. acs.org While docking provides a static snapshot of the most likely binding pose, MD simulations offer a dynamic view of the ligand-target complex, assessing its stability and conformational changes in a simulated physiological environment (e.g., in water). aip.orgnih.gov
For the this compound-LptD complex, an MD simulation would be initiated using the best-ranked docked pose as a starting point. nih.gov Over the course of the simulation (ranging from nanoseconds to microseconds), the trajectory of every atom is calculated based on a force field that describes the physics of their interactions. aip.org
Analysis of the MD trajectory can reveal:
Stability of the Binding Pose: Whether the ligand remains stably bound in the predicted orientation or if it shifts or dissociates.
Conformational Changes: How the binding of this compound might induce structural changes in the LptD protein, which could be key to its inhibitory mechanism.
Solvent Effects: The role of water molecules in mediating the interaction between the peptide and the protein.
Binding Free Energy: More accurate calculations of binding affinity that account for dynamic effects and solvation.
These simulations are computationally intensive but provide invaluable, detailed insights into the dynamic processes that govern the molecular mechanism of action, complementing experimental findings. plos.org
Structure Activity Relationship Sar Studies and Rational Design Principles for Cyclic L27 11 Analogues
Correlation of Structural Features with Biological Activity
The biological activity of Cyclic L27-11 is intrinsically linked to its three-dimensional structure. Specific conformational features and the identity of individual amino acid residues are critical determinants of its ability to bind to and inhibit LptD.
The conformational rigidity of this compound, enforced by a D-Pro-L-Pro template, is essential for its antibacterial efficacy. This template stabilizes the peptide's 12-residue loop into a distinct β-hairpin structure. nih.gov NMR studies and molecular dynamics simulations have confirmed that this pre-organized β-hairpin conformation is the bioactive state. nih.gov
The importance of this rigid structure was demonstrated through comparative studies with an analogue named LB-02. This molecule possesses the same 12-amino acid loop sequence as L27-11 but is linked to an L-Pro-D-Pro template. This seemingly minor change in the template's stereochemistry disrupts the formation of the stable β-hairpin. Consequently, LB-02 is significantly more flexible and does not adopt the required conformation. This flexibility renders it essentially inactive against P. aeruginosa, highlighting that the rigid, β-hairpin architecture is a prerequisite for potent antimicrobial activity. nih.gov
Table 1: Impact of Template Stereochemistry on Conformation and Activity
| Compound | Template | Predominant Conformation | Activity vs. P. aeruginosa |
|---|---|---|---|
| This compound | D-Pro-L-Pro | Rigid β-hairpin | Potent (Nanomolar range) |
| LB-02 | L-Pro-D-Pro | Flexible / Disordered | Inactive |
Within the conformationally constrained framework of this compound, the side chains of specific amino acid residues play pivotal roles in target recognition and binding. Alanine (B10760859) scanning mutagenesis, a technique where individual amino acids are systematically replaced with alanine, has been employed to pinpoint these key residues. nih.gov
These studies revealed that the two tryptophan residues at positions 2 (W²) and 8 (W⁸) are critical for the compound's antibacterial activity. These residues are displayed on opposite faces of the β-hairpin, suggesting they form crucial contact points with the LptD target. nih.gov Substitution of either of these tryptophan residues with alanine leads to a significant loss of potency. While detailed quantitative data from the full alanine scan is not publicly available, the pronounced effect of the W² and W⁸ substitutions underscores their importance in the binding interaction. The arrangement of cationic and hydrophobic residues across the hairpin structure is believed to facilitate the specific interaction with the LptD β-barrel protein. nih.gov
Table 2: Alanine Scan of Key Residues in this compound
| Original Residue | Substitution | Impact on Antibacterial Activity |
|---|---|---|
| Tryptophan (W²) | Alanine (A) | Significant loss of activity |
| Tryptophan (W⁸) | Alanine (A) | Significant loss of activity |
Rational Design Strategies for Enhanced Activity and Specificity
The foundational SAR knowledge gained from studying this compound has enabled the rational design of next-generation analogues with improved pharmacological properties, leading to the development of clinical candidates like Murepavadin (POL7080). patsnap.comunimi.it
The journey from the initial protegrin I-based scaffolds to the highly specific L27-11 and subsequently to Murepavadin involved iterative optimization of the peptide sequence and the macrocycle's properties. unimi.itnih.gov While the 12-residue loop size proved effective, modifications to the amino acid sequence were critical for enhancing potency and specificity. This optimization process focused on refining the balance of cationic and hydrophobic residues to maximize interaction with the LptD target while minimizing off-target effects. The development of Murepavadin from the L27-11 template demonstrates a successful optimization of the peptide sequence to yield a compound with potent, pathogen-specific activity against a broad panel of clinical P. aeruginosa isolates, including multi-drug resistant strains. wikipedia.orgresearchgate.net
This compound is itself a peptidomimetic, designed to mimic the β-hairpin structure of the natural antimicrobial peptide protegrin I. The use of the D-Pro-L-Pro template is a key peptidomimetic strategy to enforce a specific secondary structure that is crucial for biological activity, a feature absent in more flexible linear peptides. nih.gov This approach stabilizes the bioactive conformation, reducing the entropic penalty upon binding to its target. The success of this design principle validates the strategy of using synthetic templates to create structurally constrained peptides with enhanced drug-like properties. Further development in this area could involve replacing other parts of the peptide backbone with non-natural linkers to improve stability and pharmacokinetic profiles.
High-Throughput Screening and Library-Based SAR Elucidation
The discovery of the L27-11 scaffold was not a singular event but the result of a systematic screening process. The initial development stemmed from the synthesis and screening of a library of β-hairpin peptidomimetics based on the protegrin I template. nih.gov This library-based approach allowed for the rapid evaluation of numerous sequence and structural variations.
Initial hits from this screening showed broad-spectrum activity. However, subsequent iterative rounds of synthesis and high-throughput screening for antimicrobial activity led to the identification of compounds like L27-11, which exhibited a narrowed spectrum of activity but with exceptionally high potency (in the nanomolar range) specifically against Pseudomonas species. nih.gov This process of screening diverse chemical libraries followed by focused optimization of the most promising hits is a powerful paradigm in modern drug discovery and was instrumental in uncovering the unique and potent anti-pseudomonal activity of the L27-11 class of compounds. patsnap.comnih.gov
Advanced Analytical and Characterization Methodologies for Cyclic L27 11
High-Resolution Mass Spectrometry for Purity and Identity Verification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of synthetic peptides like Cyclic L27-11. It provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of elemental composition and confirmation of the peptide's identity. uni-saarland.de This level of precision is crucial for distinguishing the target compound from closely related impurities that may have formed during synthesis.
MALDI-ToF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Mass Spectrometry is a rapid and sensitive method ideal for determining the molecular weight of peptides and assessing sample purity. uzh.chlcms.cz In this technique, the analyte, this compound, is co-crystallized with a UV-absorbing matrix. lcms.czfao.org A pulsed laser irradiates the sample, causing desorption and ionization of the peptide molecules, which are then accelerated into a flight tube. lcms.cz The time it takes for ions to reach the detector is proportional to their mass-to-charge ratio (m/z), allowing for precise molecular weight determination. lcms.cz For this compound, with a molecular formula of C87H141N27O15, the expected monoisotopic mass is 1804.11 Da. MALDI-ToF analysis would be used to confirm the presence of the corresponding [M+H]+ ion at approximately m/z 1805.12 and other adducts like [M+Na]+ or [M+K]+. medchemexpress.comacs.org The technique is also effective for quickly screening for the presence of deletion or insertion sequences that may arise as by-products during solid-phase peptide synthesis.
Interactive Table 1: Typical Parameters for MALDI-ToF MS Analysis of Cyclic Peptides
| Parameter | Setting/Value | Purpose |
| Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA), Sinapinic acid (SA) | To absorb laser energy and facilitate soft ionization of the peptide. uzh.chfao.org |
| Laser Type | Nitrogen Laser (337 nm) | Provides pulsed UV light for desorption and ionization. lcms.cz |
| Mode | Positive Ion, Reflector | Enhances resolution and mass accuracy. acs.org |
| Mass Range | 700 - 2500 Da | To cover the expected m/z of the monomeric peptide and potential adducts. acs.org |
| Calibration | External or internal peptide standards | To ensure high mass accuracy. uni-saarland.de |
Tandem Mass Spectrometry (MS-MS)
Tandem Mass Spectrometry (MS-MS or MS²) is indispensable for the structural elucidation and sequence verification of peptides. nih.gov For a cyclic peptide like L27-11, the analysis is more complex than for linear peptides. pharmaffiliates.comuzh.ch The process involves selecting the precursor ion (e.g., the [M+H]+ ion of L27-11) in the first mass analyzer, subjecting it to fragmentation, and then analyzing the resulting product ions in a second mass analyzer. nih.gov
Collision-Induced Dissociation (CID) is a common fragmentation method where the precursor ion collides with an inert gas, causing the peptide backbone to break. nih.govchemondis.com The fragmentation of cyclic peptides typically requires higher energy than linear peptides and often proceeds through a random ring-opening event at one of the amide bonds, creating a linear acylium ion. chemondis.com This linear intermediate then fragments to produce a series of characteristic b- and y-type ions, from which the amino acid sequence can be deduced. uzh.ch However, the initial ring opening can occur at any peptide bond, leading to a superposition of fragment ions and making the spectrum complex to interpret. chemondis.com Advanced MS-MS strategies, such as multi-stage fragmentation (MSn) in an ion trap, can be used to sequentially remove amino acids and unambiguously determine the sequence. chemondis.com
Interactive Table 2: Illustrative MS-MS Fragmentation of a Peptide Segment
This table illustrates the theoretical b- and y-ion series that would be expected from the fragmentation of a linear segment of the L27-11 sequence, such as Trp-Lys-Lys-Ala.
| Fragment | Sequence | Calculated m/z ([M+H]+) | Fragment | Sequence | Calculated m/z ([M+H]+) |
| b₁ | W | 187.08 | y₁ | A | 72.04 |
| b₂ | WK | 315.18 | y₂ | AK | 200.13 |
| b₃ | WKK | 443.27 | y₃ | AKK | 328.23 |
| b₄ | WKKA | 514.31 | y₄ | AKKW | 514.31 |
Advanced Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for the purification of this compound after its synthesis and for the quantitative assessment of its purity, a critical quality attribute for any therapeutic candidate.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC, particularly in reversed-phase (RP-HPLC) mode, is the gold standard for analyzing the purity of synthetic peptides. hplc.euresearchgate.net The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. hplc.eu A gradient of increasing organic solvent (typically acetonitrile) is used to elute the components, with more hydrophobic species being retained longer. ijsrtjournal.com
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. rsc.orglcms.cz By utilizing columns packed with sub-2 µm particles, UPLC systems operate at higher pressures to achieve dramatic increases in resolution, speed, and sensitivity. researchgate.netembiotec.com.archromatographyonline.com A typical HPLC analysis that might take 30-60 minutes can often be completed in under 10 minutes with UPLC, while providing sharper, more resolved peaks. ijsrtjournal.comyoutube.com This allows for better detection and quantification of closely eluting impurities, which is vital for the quality control of this compound. youtube.com Detection is typically performed using UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for the two tryptophan residues in L27-11). uzh.ch
Interactive Table 3: Typical HPLC/UPLC Parameters for Cyclic Peptide Purity Analysis
| Parameter | HPLC Setting | UPLC Setting | Purpose |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, <2 µm, 2.1 x 50 mm | Stationary phase for reversed-phase separation. UPLC columns have smaller particles and dimensions for higher efficiency. hplc.euembiotec.com.ar |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | Organic modifier for elution. |
| Flow Rate | 1.0 mL/min | 0.4-0.6 mL/min | Optimized for column dimensions and particle size. embiotec.com.ar |
| Gradient | 5-65% B over 30 min | 5-65% B over 5 min | To elute compounds of varying hydrophobicity. |
| Detection | UV at 214 & 280 nm | UV at 214 & 280 nm | To detect peptide bonds and aromatic side chains. |
| Pressure | < 400 bar | < 1000 bar | UPLC operates at significantly higher pressures. chromatographyonline.com |
Size Exclusion Chromatography (SEC) for Purity Analysis
Size Exclusion Chromatography (SEC) is a powerful technique for assessing the presence of aggregates (e.g., dimers, trimers) and fragments, which can impact the efficacy and safety of a peptide therapeutic. nih.gov Unlike RP-HPLC, SEC separates molecules based on their hydrodynamic radius in solution. The stationary phase consists of porous particles. Larger molecules, such as aggregates of this compound, cannot enter the pores and thus travel a shorter path, eluting first. The monomeric peptide can partially enter the pores and elutes later, while smaller molecules like synthesis fragments or salts are retained longer. nih.gov This method is crucial for ensuring the final product consists predominantly of the desired monomeric form and is performed under non-denaturing, isocratic conditions. nih.gov
Advanced Spectroscopic Probes for Real-time Monitoring
Advanced spectroscopic methods can provide real-time insights into the structure, stability, and interactions of this compound. While the foundational structural work on L27-11 relied on Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), these and other spectroscopic techniques can be adapted for real-time monitoring. nih.govuzh.ch
Fluorescence spectroscopy, for example, is highly sensitive and can be used to monitor binding events. The two tryptophan residues within the L27-11 sequence (W² and W⁸) serve as intrinsic fluorescent probes. nih.govrsc.org Changes in the local environment of these residues upon binding to the LptD target protein would likely lead to a shift in their fluorescence emission spectrum or intensity, which could be monitored in real-time to study binding kinetics.
Furthermore, techniques like Förster Resonance Energy Transfer (FRET) could be employed by introducing an extrinsic fluorescent probe (a FRET donor or acceptor) either onto the peptide or its binding partner to measure binding affinity and conformational changes. Circular Dichroism, which was used to confirm the β-hairpin secondary structure of L27-11, could also be used to monitor the structural integrity of the peptide in real-time under various stress conditions (e.g., temperature or pH changes). uzh.ch While powerful, the specific application of these advanced spectroscopic probes for real-time process monitoring of this compound is not extensively detailed in the available literature.
Fluorescence Spectroscopy for Peptide Uptake and Localization
Fluorescence spectroscopy is a fundamental technique used to monitor the uptake and localization of peptides within cells. This method typically involves attaching a fluorescent label, or fluorophore, to the peptide of interest. The inherent sensitivity of fluorescence allows for the detection of the peptide at low concentrations as it interacts with and penetrates the cellular structures.
For cyclic peptides like L27-11, this methodology would be employed to track the peptide's journey toward its target. By monitoring the fluorescence intensity and location over time, researchers can gain insights into the rate and efficiency of cellular entry. While the primary literature found does not detail specific fluorescence spectroscopy studies on this compound, this technique is standard for analogous antimicrobial peptides. For instance, studies on other cyclic peptides have used fluorescently-labeled derivatives to confirm their accumulation at the cytoplasmic membrane, identifying it as the primary target. plos.org Such an approach for L27-11 would help visualize its path to the outer membrane protein LptD in Pseudomonas aeruginosa.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a complete thermodynamic profile of a binding interaction in a single experiment. plos.org It directly measures the heat released or absorbed when one molecule binds to another. This allows for the accurate determination of the binding affinity (Kd), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). mdpi.com
In the context of this compound, ITC would be the gold standard for quantifying its binding affinity to its molecular target, the bacterial outer membrane protein LptD. uzh.ch Although specific ITC data for the L27-11/LptD interaction is not available in the reviewed literature, studies on the related peptide Thanatin (B1575696) have successfully used ITC to measure its binding affinity to lipopolysaccharide (LPS) micelles, revealing an enthalpy-driven interaction. mdpi.com Applying this technique to L27-11 would provide precise quantitative data on the forces driving the peptide-protein interaction, which is critical for understanding its mechanism of action and for any future optimization efforts.
The table below illustrates the typical parameters obtained from an ITC experiment, which would be essential for characterizing the binding of this compound to its target.
| Parameter | Description | Example Value |
| Stoichiometry (n) | The molar ratio of the peptide to its target protein in the complex. | 1.1 |
| Binding Affinity (Kd) | The dissociation constant, indicating the strength of the binding interaction. A lower value signifies a stronger bond. | 50 nM |
| Enthalpy Change (ΔH) | The heat released or absorbed during the binding event, indicating the types of bonds being formed and broken. | -15.0 kcal/mol |
| Entropy Change (ΔS) | The change in the randomness or disorder of the system upon binding. | 10.0 cal/mol·K |
Note: The data in this table is illustrative and does not represent actual experimental values for this compound.
Microscopic Techniques for Subcellular Localization and Morphological Changes
Transmission Electron Microscopy (TEM) for Cellular Effects
Transmission Electron Microscopy (TEM) offers unparalleled resolution for visualizing the internal ultrastructure of cells. This technique has been instrumental in revealing the profound morphological changes within Pseudomonas aeruginosa upon exposure to this compound. uzh.ch
Research has shown that this compound targets the LptD protein, which is essential for transporting lipopolysaccharide (LPS) to the outer membrane of Gram-negative bacteria. uzh.chuzh.ch By inhibiting the function of LptD, the peptide disrupts this crucial pathway. TEM analysis of bacteria treated with L27-11 provides direct visual evidence of this inhibition. The micrographs reveal large accumulations of intracellular, membrane-like material, which is the direct result of the failed transport of LPS to the cell surface. uzh.ch This finding corroborates the peptide's mechanism of action, demonstrating that it effectively cripples the outer membrane biogenesis process, leading to cell death. medchemexpress.commedchemexpress.com
Table of TEM Findings for this compound Effects on P. aeruginosa
| Observation | Implication | Reference |
|---|---|---|
| Accumulation of intracellular membrane-like material | Disruption of lipopolysaccharide (LPS) transport to the outer membrane. | uzh.ch |
Confocal Laser Scanning Microscopy
Confocal Laser Scanning Microscopy (CLSM) is an advanced optical imaging technique that provides high-resolution, three-dimensional reconstructions of a sample. By using a pinhole to eliminate out-of-focus light, CLSM allows for the precise localization of fluorescently-labeled molecules within specific subcellular compartments. plos.org
For this compound, CLSM would be used in conjunction with a fluorescently-tagged version of the peptide to map its precise location in bacterial cells. This technique could definitively show whether the peptide accumulates on the surface of the outer membrane where LptD resides, or if it penetrates into the periplasm or cytoplasm. Studies on other cyclic antimicrobial peptides have utilized CLSM to demonstrate unexpected accumulation at distinct sites in the bacterial membrane, pointing to interactions with specific lipid domains. plos.org While specific CLSM studies for L27-11 were not identified in the search results, its application would be a logical step to build upon TEM data and provide a more dynamic and spatially precise understanding of its subcellular localization and interaction with the bacterial cell envelope.
Future Directions and Emerging Research Avenues for Cyclic L27 11 and Cyclic Peptides
Novel Synthetic Methodologies and Scalable Production
The advancement of cyclic peptide therapeutics is intrinsically linked to the development of efficient and scalable synthetic methodologies. While solid-phase peptide synthesis (SPPS) has been a cornerstone of peptide production, researchers are continuously exploring novel strategies to overcome its limitations, especially for complex and large-scale synthesis. mdpi.comnih.gov
Future efforts will likely focus on:
Chemoenzymatic Synthesis: Combining the precision of enzymatic reactions with the versatility of chemical synthesis offers a promising avenue for producing complex cyclic peptides. uq.edu.au Peptide ligases, such as sortase, trypsiligase, and asparaginyl endopeptidases (AEPs), can facilitate cyclization under mild conditions, potentially reducing side reactions and improving yields. uq.edu.au
On-Resin Cyclization Techniques: Refining on-resin cyclization methods can streamline the synthesis process by minimizing the number of purification steps. sci-hub.se Strategies include anchoring the peptide to the resin via a side chain or the peptide backbone, followed by an intramolecular cyclization that also cleaves the peptide from the solid support. sci-hub.se
Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the scalable and efficient production of cyclic peptides. rsc.org This technology allows for precise control over reaction parameters, leading to higher purity and yields, and can be more easily adapted for industrial-scale manufacturing. researchgate.net
Novel Ligation Chemistries: The development of new chemoselective ligation methods is crucial for creating cyclic peptides with diverse and complex architectures. sci-hub.semdpi.com These methods enable the formation of stable linkages between different parts of the peptide chain, expanding the repertoire of accessible cyclic structures. frontiersin.org
These advancements aim to make the synthesis of cyclic peptides like Cyclic L27-11 more efficient, cost-effective, and adaptable for producing a wide range of analogs for further research and development. mdpi.comnih.gov
Discovery of New Molecular Targets and Mechanisms
A significant area of future research involves identifying new molecular targets for cyclic peptides and elucidating their mechanisms of action. This compound's known interaction with the bacterial outer membrane protein LptD, which disrupts lipopolysaccharide (LPS) transport, serves as a prime example of a specific and potent mechanism. medchemexpress.comasm.orgfrontiersin.org Future research will likely expand on this by:
Exploring Diverse Biological Pathways: Screening cyclic peptide libraries against a wide array of biological targets, including those involved in cancer, viral infections, and inflammatory diseases, could reveal novel therapeutic applications. nih.govmdpi.com
Targeting Protein-Protein Interactions (PPIs): The rigid conformation of cyclic peptides makes them particularly well-suited to disrupt the large and often flat interfaces of PPIs, which are notoriously difficult targets for small molecules. nih.govresearchgate.net
Investigating Novel Antimicrobial Mechanisms: Beyond membrane disruption, future studies will likely explore other mechanisms, such as interference with intracellular processes like protein synthesis or DNA replication. plos.org Some cyclic peptides may also interact with specific membrane components to induce lipid clustering, leading to bacterial cell death. plos.org The unique mechanism of L27-11, which involves perturbing the LPS transport function of LptD, highlights the potential for discovering antibiotics with novel modes of action. asm.org
The discovery of new targets and a deeper understanding of their mechanisms will be critical for expanding the therapeutic potential of cyclic peptides beyond their current applications.
Strategies for Overcoming Resistance Mechanisms (at the molecular level)
The emergence of drug resistance is a major challenge in the development of new therapeutics, particularly antimicrobials. Understanding and overcoming resistance at the molecular level is a critical area of future research for cyclic peptides.
Key molecular mechanisms of resistance include:
Enzymatic Inactivation: Bacteria can produce enzymes that chemically modify or degrade the antibiotic, rendering it inactive. nih.govresearchgate.net
Target Alteration: Mutations in the drug's target protein can reduce the binding affinity of the cyclic peptide, diminishing its efficacy. researchgate.net This has been observed with L27-11, where mutations in the LptD protein can confer resistance. frontiersin.org
Reduced Permeability and Efflux: Bacteria can alter their outer membrane to limit the influx of the drug or actively pump it out of the cell using efflux pumps. researchgate.netfrontiersin.org
Strategies to overcome these resistance mechanisms include:
Structural Modifications: Modifying the cyclic peptide's structure can make it less susceptible to enzymatic degradation or improve its binding to mutated targets. mdpi.com This can involve incorporating non-natural amino acids, N-methylation, or altering the peptide backbone. tandfonline.com For instance, the development of Murepavadin from L27-11 involved structural optimizations to enhance its stability against proteases. mdpi.com
Combination Therapies: Using cyclic peptides in combination with other drugs that inhibit resistance mechanisms, such as efflux pump inhibitors, could restore their activity against resistant strains.
Targeting Alternative Pathways: Developing cyclic peptides that target different essential pathways in resistant organisms can provide new avenues for treatment.
A deeper understanding of the molecular basis of resistance will guide the rational design of next-generation cyclic peptides with improved resilience to bacterial defense mechanisms.
Development of this compound as a Chemical Biology Probe
Cyclic peptides, with their high affinity and selectivity, are valuable tools for studying biological processes. This compound and its analogs can be developed as chemical biology probes to investigate the intricacies of bacterial cell envelope biogenesis and other cellular functions.
Applications in this area include:
Probing Protein Function: Labeled versions of this compound can be used to study the dynamics of LptD and the LPS transport machinery in real-time. frontiersin.org This can provide insights into the assembly and function of the bacterial outer membrane.
Identifying New Interaction Partners: By using this compound as bait in pull-down assays, researchers can identify other proteins that interact with the LptD complex, potentially revealing new components of the LPS transport pathway or other related cellular processes.
Visualizing Cellular Processes: Fluorescently tagged this compound can be used in advanced microscopy techniques to visualize its localization and interaction with its target within bacterial cells.
The development of cyclic peptides as chemical probes offers a powerful approach to dissect complex biological systems and identify new targets for therapeutic intervention. rsc.orgfrontiersin.org
Integration of Artificial Intelligence and Machine Learning in Cyclic Peptide Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and their application to cyclic peptide research holds immense promise. acs.orgoup.com These computational tools can accelerate the design and optimization of cyclic peptides with desired properties.
Key applications of AI and ML in this field include:
De Novo Design: AI algorithms can generate novel cyclic peptide sequences with predicted high affinity and selectivity for a specific target. uw.edu Tools like AlphaFold can predict the three-dimensional structures of these peptides with remarkable accuracy, facilitating rational design. jpt.com
Predictive Modeling: ML models can be trained on existing data to predict various properties of cyclic peptides, such as their bioactivity, stability, and permeability. nih.gov This can help to prioritize candidates for synthesis and experimental testing, saving time and resources. nih.gov
Data Analysis: AI can analyze large datasets from high-throughput screening experiments to identify structure-activity relationships (SAR) and guide the optimization of lead compounds. oup.com
The synergy between computational and experimental approaches is expected to significantly accelerate the discovery and development of new cyclic peptide therapeutics, including novel analogs of this compound. acs.orgrsc.org
Q & A
Q. Q1. What experimental methodologies are foundational for characterizing Cyclic L27-11’s mechanism of action in bacterial membrane disruption?
Methodological Answer : Initial studies should employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity between this compound and its target, LptD. Structural validation via cryo-electron microscopy (cryo-EM) or X-ray crystallography can confirm binding site specificity. Concurrently, minimum inhibitory concentration (MIC) assays in Gram-negative bacterial strains (e.g., E. coli) are critical to correlate binding with bactericidal activity .
Q. Q2. How can researchers validate the specificity of this compound for LptD in complex biological systems?
Methodological Answer : Use gene knockout strains (e.g., lptD-deficient E. coli) to confirm target dependency. Pair this with fluorescence microscopy using labeled this compound to track localization in wild-type vs. mutant strains. Quantitative proteomic profiling (e.g., LC-MS/MS) of treated vs. untreated cells can identify off-target interactions .
Q. Q3. What are the critical parameters for designing dose-response experiments with this compound?
Methodological Answer :
- Range : Test concentrations spanning 0.5× to 10× the MIC.
- Controls : Include vehicle-only controls and comparator antibiotics (e.g., polymyxin B).
- Endpoint selection : Measure bacterial viability (CFU counts) and membrane integrity (via SYTOX Green uptake assays ) .
Advanced Research Questions
Q. Q4. How can structural modifications of this compound improve its pharmacokinetic profile without compromising activity?
Methodological Answer : Perform structure-activity relationship (SAR) studies focusing on:
- Amino acid substitutions : Replace arginine residues with non-cationic analogs (e.g., L-2,4-diaminobutyric acid) to reduce cytotoxicity.
- Macrocycle rigidity : Introduce cross-linkers (e.g., stapled peptides) to enhance proteolytic stability.
Validate modifications using in vitro serum stability assays and murine infection models to assess bioavailability .
Q. Q5. What analytical frameworks resolve contradictions in this compound’s efficacy across different bacterial species?
Methodological Answer : Apply comparative genomics to identify LptD sequence variations affecting binding. Use molecular dynamics simulations to model peptide-protein interactions in species with divergent efficacy. Validate hypotheses with chimeric LptD constructs in heterologous expression systems .
Q. Q6. How can multi-omics approaches elucidate resistance mechanisms against this compound?
Methodological Answer : Combine transcriptomics (RNA-seq of treated vs. resistant strains) and metabolomics (untargeted LC-MS) to identify upregulated efflux pumps or metabolic bypass pathways. Follow with CRISPR interference (CRISPRi) to silence candidate genes and confirm resistance phenotypes .
Data Analysis & Interpretation
Q. Q7. What statistical methods are optimal for analyzing time-series data in this compound’s bactericidal kinetics?
Methodological Answer : Use Fourier transform analysis to detect cyclic patterns in bacterial growth inhibition. Pair with nonlinear mixed-effects modeling (NONMEM) to account for inter-replicate variability. For longitudinal data, apply survival analysis (Kaplan-Meier curves) to compare time-to-kill metrics across treatment groups .
Q. Q8. How should researchers address batch-to-batch variability in this compound synthesis during data normalization?
Methodological Answer :
- Preprocessing : Normalize peptide concentrations using HPLC purity assessments and amino acid analysis .
- Statistical adjustment : Include batch as a random effect in linear mixed models (LMMs) to isolate experimental variability .
Integration with Existing Literature
Q. Q9. How can researchers reconcile this compound’s in vitro potency with limited in vivo efficacy in preclinical models?
Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify gaps (e.g., rapid clearance). Augment with tissue distribution studies using radiolabeled this compound. Cross-reference with literature on peptide biodistribution (e.g., albumin-binding modifications) to refine delivery strategies .
Q. Q10. What meta-analysis strategies are suitable for contextualizing this compound’s activity within the broader landscape of antimicrobial peptides?
Methodological Answer : Systematically extract data from public databases (e.g., APD3) on peptide sequences, MICs, and toxicity. Use multivariate regression to identify physicochemical correlates (e.g., charge, hydrophobicity) of efficacy. Validate findings with machine learning classifiers (e.g., random forests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
